gamma-Eudesmol

Hepatocellular carcinoma Apoptosis Cytotoxicity

Researchers studying caspase-mediated apoptosis in hepatocellular carcinoma cannot substitute α- or β-Eudesmol for γ-Eudesmol-their cytotoxic profiles are non-overlapping. γ-Eudesmol is the optimal molecular probe for HepG2 models. • Superior HepG2 potency: IC₅₀ 16.51 ± 1.21 μg/mL vs. α-Eudesmol (>25 μg/mL) & β-Eudesmol (24.57 ± 2.75 μg/mL) • Consistent QC marker: 23.70% abundance in G. friesiana; 17-45% in L. pterodonta essential oils • High-purity standard (≥98%) for analytical identification & chemotaxonomic classification

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 1209-71-8
Cat. No. B072145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Eudesmol
CAS1209-71-8
Synonymsgamma-eudesmol
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1=C2CC(CCC2(CCC1)C)C(C)(C)O
InChIInChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12,16H,5-10H2,1-4H3/t12-,15-/m1/s1
InChIKeyWMOPMQRJLLIEJV-IUODEOHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gamma-Eudesmol (1209-71-8): Essential Procurement Information for This Eudesmane Sesquiterpenoid


Gamma-Eudesmol (CAS: 1209-71-8), also known as Machilol or Selinenol, is a eudesmane sesquiterpenoid alcohol with the molecular formula C₁₅H₂₆O and a molecular weight of 222.37 g/mol [1]. It is a naturally occurring isomer within the eudesmol family, characterized by a hydroxy substituent at C-11 and a double bond between C-4 and C-5 on the eudesmane skeleton [2]. This compound is commonly found as a major volatile constituent in various plant essential oils, including species from the Magnolia, Guatteriopsis, and Laggera genera [3].

Why Gamma-Eudesmol Cannot Be Substituted by Other Eudesmol Isomers


Substituting gamma-Eudesmol with its close structural analogs, α-Eudesmol or β-Eudesmol, is scientifically invalid due to their distinct and non-overlapping quantitative cytotoxic profiles. Despite sharing the same molecular formula (C₁₅H₂₆O) and biosynthetic origin, these isomers exhibit significantly different potencies against specific cancer cell lines [1]. For example, γ-Eudesmol demonstrates an IC₅₀ of 16.51 ± 1.21 μg/mL against HepG2 hepatocellular carcinoma cells, whereas α-Eudesmol and β-Eudesmol display IC₅₀ values of >25 μg/mL and 24.57 ± 2.75 μg/mL, respectively, in the same assay [2]. These differences in biological activity, driven by their unique stereochemistry, mean that a researcher selecting a eudesmol for a specific experimental model cannot simply interchange these compounds without risking a complete loss of expected activity. The evidence presented below details the specific, quantifiable differentiators that must inform procurement decisions.

Quantitative Evidence for Gamma-Eudesmol: Differentiators vs. α-Eudesmol and β-Eudesmol


Superior Cytotoxic Potency Against HepG2 Hepatocellular Carcinoma Cells

In a direct comparative study of all three eudesmol isomers, γ-eudesmol exhibited superior cytotoxic potency against HepG2 human hepatocellular carcinoma cells compared to the other isomers [1].

Hepatocellular carcinoma Apoptosis Cytotoxicity

Cytotoxicity Profile Against Murine Melanoma (B16-F10) Cells

γ-Eudesmol demonstrates a unique cytotoxicity profile against B16-F10 murine melanoma cells, with an IC₅₀ of 8.86 ± 1.27 μg/mL, placing its potency between that of the other two major isomers [1].

Melanoma Cytotoxicity Apoptosis

Abundance in Specific Essential Oil Sources as a Marker for Natural Product Research

GC-MS analysis of leaf essential oil from Guatteriopsis friesiana revealed that γ-eudesmol is the second most abundant sesquiterpene, comprising 23.70% of the total oil, a proportion that is significantly higher than that of α-eudesmol (14.56%) but lower than that of β-eudesmol (51.60%) [1]. A different natural source, Laggera pterodonta, contains γ-eudesmol as the primary component, ranging from 17% to 45% of the essential oil, with α-eudesmol being a much more minor constituent at 4-15% [2].

Essential oil GC-MS Natural product chemistry

Gamma-Eudesmol: Primary Research and Industrial Application Scenarios


Cancer Biology Research: Inducing Apoptosis in HepG2 Hepatocellular Carcinoma

This scenario directly applies the evidence from Section 3, Evidence Item 1. Researchers studying programmed cell death in liver cancer should select γ-eudesmol over α- or β-eudesmol. Its superior potency against HepG2 cells (IC₅₀ of 16.51 ± 1.21 μg/mL) ensures that apoptotic effects are observed at lower, more pharmacologically relevant concentrations, making it the optimal molecular probe for investigating caspase-mediated pathways in this specific model [1].

Structure-Activity Relationship (SAR) Studies of Eudesmane Sesquiterpenoids

As demonstrated in Section 3, Evidence Item 2, the non-linear potency of γ-eudesmol across different cell lines (e.g., its intermediate activity in B16-F10 cells) provides a critical data point for SAR studies [1]. By comparing the cytotoxicity profile of γ-eudesmol with that of α- and β-eudesmol, medicinal chemists can elucidate how specific stereochemical features around the eudesmane core influence biological activity and target engagement.

Phytochemical Analysis and Authentication of Guatteriopsis and Laggera Species

Based on the compositional evidence in Section 3, Evidence Item 3, analytical chemists and quality control scientists can use γ-eudesmol as a quantitative marker. Its consistent and high abundance (23.70% in G. friesiana [2]; 17-45% in L. pterodonta [3]) makes it a reliable indicator for the authentication, standardization, and quality assessment of essential oils and botanical extracts derived from these specific plant species.

Developing Standards for GC-MS Analysis of Complex Mixtures

The GC-MS data presented in Section 3, Evidence Item 3, establishes γ-eudesmol as a major component in the volatile profiles of several botanicals [2][3]. For analytical laboratories performing routine analysis of essential oils or plant volatiles, procuring a high-purity standard of γ-eudesmol is essential for accurate identification and quantification of this compound in unknown samples, thereby enabling precise chemotaxonomic classification and metabolomic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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